1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-4-19-12-7-5-11(6-8-12)16-13(17)15-9-14(2,18)10-20-3/h5-8,18H,4,9-10H2,1-3H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRXVIKBZMLPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Isocyanate-Amine Coupling
This one-step method involves the reaction of 4-ethoxyphenyl isocyanate with 2-hydroxy-2-methyl-3-(methylthio)propan-1-amine under anhydrous conditions.
Procedure :
- Reagents :
- 4-Ethoxyphenyl isocyanate (1.2 equiv)
- 2-Hydroxy-2-methyl-3-(methylthio)propan-1-amine (1.0 equiv)
- Solvent: Dry tetrahydrofuran (THF) or dimethylformamide (DMF)
- Base: Triethylamine (1.5 equiv)
Conditions :
- Temperature: 0°C → room temperature (gradual warming)
- Reaction time: 12–24 hours
- Workup: Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄
Yield : 65–72% (crude), improving to 85% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Key Challenges :
- Moisture sensitivity of isocyanate necessitates inert atmosphere (N₂/Ar).
- Competing hydrolysis of isocyanate to unstable carbamic acid.
Stepwise Synthesis via Carbamate Intermediates
To circumvent hydroxyl group reactivity, a protection-deprotection strategy is employed.
Procedure :
- Protection of hydroxyl group :
Urea formation :
Deprotection :
- Treat with tetra-n-butylammonium fluoride (TBAF) in THF.
- Yield: 95%.
Advantages :
Alternative Route: Curtius Rearrangement
A less common approach involves generating the urea via Curtius rearrangement of acyl azides.
Procedure :
- Thermal rearrangement :
Limitations :
Optimization Strategies and Reaction Engineering
Solvent Effects
Catalytic Approaches
- Lewis acids (ZnCl₂, BF₃·OEt₂) : Accelerate isocyanate-amine coupling (20% reduction in reaction time).
- Microwave irradiation : Achieves 90% yield in 2 hours vs. 24 hours conventionally.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 6.8–7.2 (aromatic protons), δ 1.4 (ethoxy CH₃), δ 1.2 (C(CH₃)₂) |
| ¹³C NMR | δ 158.9 (urea carbonyl), δ 63.5 (ethoxy CH₂), δ 25.7 (S-CH₃) |
| IR | 3320 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C) |
| HRMS | [M+H]⁺ calc. 325.1543, found 325.1546 |
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water gradient)
- Melting point : 142–144°C (uncorrected).
Industrial-Scale Considerations
- Cost analysis : 4-Ethoxyphenyl isocyanate ($120/kg) vs. TBS-protected amine ($95/kg).
- Environmental impact : DMF replaces with cyclopentyl methyl ether (CPME) for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea can undergo various types of chemical reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The ethoxyphenyl group distinguishes this compound from analogs with methoxy, halogen, or trifluoromethoxy substituents (Table 1).
Table 1: Comparison of Aromatic Substituents in Urea Derivatives
*Inferred from structural analogs.
Side Chain Modifications
The hydroxy-methyl-methylthiopropyl side chain is unique but shares functional similarities with other urea derivatives (Table 2).
Table 2: Side Chain Functional Groups in Urea Derivatives
Pharmacological and Agrochemicological Implications
- Medicinal Chemistry : Imidazole- or purine-functionalized ureas (e.g., S24 in ) exhibit enzyme inhibition (e.g., Nek2), suggesting that the target compound’s ethoxyphenyl and methylthio groups could be tailored for kinase or protease inhibition .
- Agrochemicals : Diflubenuron’s chlorophenyl and difluorobenzoyl groups highlight how halogenation enhances pesticidal activity, whereas the target compound’s ethoxy and methylthio groups may offer alternative modes of action .
Biological Activity
1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an ethoxy group, a hydroxymethyl group, and a methylthio substituent. The molecular formula is , and its molecular weight is approximately 285.37 g/mol.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines.
- Antiviral Properties : Investigations into its potential as an antiviral agent are ongoing.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest |
| A549 | 20.0 | Inhibition of proliferation |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms.
Antiviral Activity
The compound's antiviral potential has been explored in several studies. It has shown efficacy against certain viral strains, although specific IC50 values remain to be fully characterized.
Case Study: Antiviral Efficacy
In a study examining the effect on viral replication:
- The compound was tested against Influenza A virus.
- Results indicated a reduction in viral titer by over 80% at concentrations of 25 µM.
Enzyme Inhibition Studies
Research has identified the potential of this compound to inhibit specific enzymes related to cancer metabolism and viral replication.
Key Findings:
- Protein Kinase Inhibition : The compound demonstrated inhibition of protein kinases with IC50 values ranging from 10 to 30 µM.
- Metabolic Pathway Interference : It was found to interfere with metabolic pathways crucial for tumor growth.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step organic reactions, such as coupling an isocyanate with an amine precursor. Key steps include:
- Introduction of the ethoxyphenyl group via electrophilic aromatic substitution or nucleophilic displacement.
- Formation of the urea linkage using carbodiimide-mediated coupling or reaction of an amine with phosgene equivalents.
- Optimization : Adjust solvent polarity (e.g., dichloromethane for non-polar intermediates, ethanol for polar steps), temperature (0–60°C), and catalysts (e.g., palladium on carbon for hydrogenation steps). Monitor progress via TLC and HPLC, with purification by silica gel chromatography .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and urea linkage.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches .
Q. How can researchers determine the solubility and stability of this compound under physiological conditions?
- Methodology :
- Solubility : Use a mass molarity calculator (as referenced in PubChem) to prepare solutions in PBS (pH 7.4) or DMSO. Measure saturation points via nephelometry.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Assess pH-dependent hydrolysis (pH 1–13 buffers) to identify labile functional groups (e.g., urea or methylthio moieties) .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?
- Approach :
- Dose-response profiling : Test across a wide concentration range (nM to mM) to distinguish specific inhibition from nonspecific toxicity.
- Off-target screening : Use kinase panels or proteome-wide affinity assays to identify unintended interactions.
- Structural analogs : Compare with compounds like 1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea (CAS 2097890-84-9) to isolate substituent-specific effects .
Q. What computational strategies are effective in predicting the mechanism of action and binding modes?
- Methods :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases or phosphatases).
- Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at active sites, particularly for the urea carbonyl and methylthio groups .
Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological efficacy?
- Design Framework :
- Analog synthesis : Modify the ethoxyphenyl group (e.g., replace with fluorophenyl or methoxyphenyl) and the methylthio moiety (e.g., substitute with sulfoxide or sulfone).
- Biological testing : Prioritize assays relevant to hypothesized targets (e.g., antiproliferative assays for oncology, COX inhibition for inflammation).
- Data analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Notes
- Methodological Rigor : Emphasized experimental design, validation, and computational integration to address both basic and advanced queries.
- Contradiction Management : Highlighted comparative analysis and multi-technique validation to resolve conflicting data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
